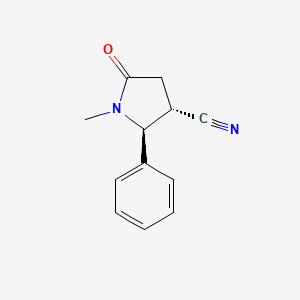

(2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include its physical appearance and other identifying characteristics .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the type of reaction, and the conditions under which the reaction occurs .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. This can be determined using various spectroscopic methods and is often represented using structural formulas .Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. This can include the types of reactions it undergoes, the products of those reactions, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis

This involves analyzing properties such as melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications

Synthesis and Structural Analysis

Compounds similar to (2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile have been synthesized and analyzed for their structural characteristics. For instance, the synthesis, X-ray, and spectroscopic analysis of related nitrile compounds have been conducted to understand their structural features and optical properties, utilizing techniques such as IR, NMR, and UV-vis spectroscopy (Jukić et al., 2010). These methods can be applied to (2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile for detailed structural and optical characterization.

Chemical Reactivity and Synthesis Pathways

Research on the reactivity of structurally similar nitrile compounds includes studying their reactions under various conditions to produce novel derivatives. For example, the tandem Michael addition/imino-nitrile cyclization synthesis pathway has been explored to synthesize 2-amino-4-phenylpyridine-3-carbonitrile derivatives, revealing potential synthetic routes and reactivity profiles for related compounds (Dong et al., 2010).

Corrosion Inhibition

Some nitrile compounds exhibit significant corrosion inhibition properties, making them useful in protecting metals against corrosion. Investigations into heterocyclic derivatives, including pyrrole- and quinoline-based carbonitriles, have shown their effectiveness as corrosion inhibitors for various metals in acidic environments (Hameed et al., 2020; Singh et al., 2016). These studies could guide the application of (2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile as a corrosion inhibitor.

Photovoltaic and Optical Properties

The photovoltaic and optical properties of pyranoquinoline derivatives have been explored, indicating the potential of nitrile compounds in organic electronics and photodiode fabrication (Zeyada et al., 2016). These findings suggest avenues for investigating the electronic and optical applications of (2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile in advanced materials.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-14-11(15)7-10(8-13)12(14)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3/t10-,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCETYMRVDTYILC-ZYHUDNBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)C#N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]([C@H](CC1=O)C#N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2872665.png)

![3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2872673.png)

![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid](/img/structure/B2872678.png)

![4-[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methyl-N-(4-methylbenzyl)butanamide](/img/structure/B2872679.png)

![1-methyl-5-(4-{[2-(2-methylpiperidin-1-yl)ethyl]amino}-4-oxobutanoyl)-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/no-structure.png)